REACTION_CXSMILES
|
[OH2:1].O.O.O.C([O-])(=[O:7])C.[Nd+3:9].C([O-])(=[O:12])C.C([O-])(=[O:16])C.[NH4+].C([O-])(=O)C(C)[OH:21].[Ti:25]>>[O-2:7].[O-2:12].[O-2:16].[O-2:21].[O-2:1].[O-2:7].[O-2:7].[Ti+4:25].[Ti+4:25].[Nd+3:9].[Nd+3:9] |f:0.1.2.3.4.5.6.7,8.9,11.12.13.14.15.16.17.18.19.20.21|
|
Name
|
Neodymium acetate tetrahydrate
|
Quantity
|
169.7 g
|
Type
|
reactant
|
Smiles
|
O.O.O.O.C(C)(=O)[O-].[Nd+3].C(C)(=O)[O-].C(C)(=O)[O-]
|
Name
|
Tyzor®-LA
|
Quantity
|
290.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
aqueous solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[NH4+].C(C(O)C)(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Ti]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
99 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The charge was heated
|
Type
|
TEMPERATURE
|
Details
|
maintained
|
Type
|
TEMPERATURE
|
Details
|
at reflux for about 30 mins
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
was then adjusted to 80°-85° C.
|
Name
|
|
Type
|
product
|
Smiles
|
[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Ti+4].[Ti+4].[Nd+3].[Nd+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |